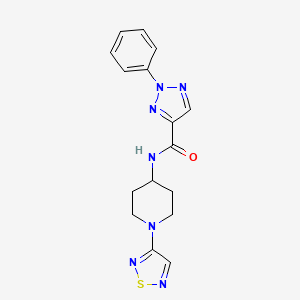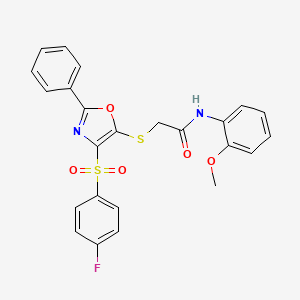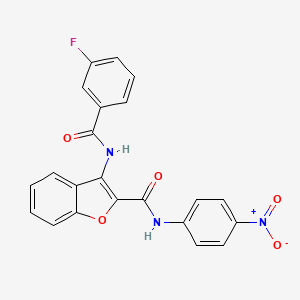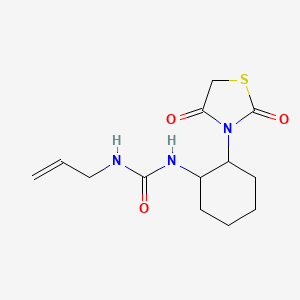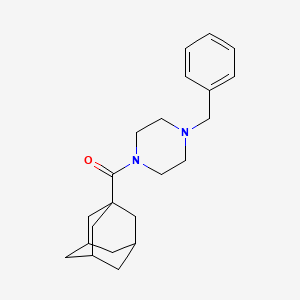
Adamantanyl 4-benzylpiperazinyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adamantanyl 4-benzylpiperazinyl ketone is a chemical compound that belongs to the class of adamantane derivatives . Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties . They are used in various fields such as medicinal chemistry, catalyst development, and nanomaterials .
Synthesis Analysis
The synthesis of adamantane derivatives like this compound often involves carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis
Adamantane is the simplest diamondoid with a chemical formula of C10H16. It consists of four cyclohexane rings in an armchair configuration . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Chemical Reactions Analysis
Adamantane derivatives are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives . The synthesis of these derivatives often involves carbocation or radical intermediates .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Adamantane derivatives are explored for their roles in organic synthesis and catalysis. For example, adamantyl bromomethyl ketone derivatives engage in reactions with azoles to produce N-alkylation products under optimized conditions, showcasing their utility in constructing complex heterocyclic compounds (Danilin et al., 1999). Additionally, O-3,5-Di(adamantan-1-yl)benzoyltartaric acid has been used to catalyze the conjugate addition of diboron to α,β-unsaturated ketones, indicating the potential of adamantane-based compounds in asymmetric synthesis and catalysis (Sugiura et al., 2015).
Drug Design and Antimicrobial Activity
Adamantane-based ester derivatives demonstrate significant interest in drug design due to their commercial importance in treating neurological conditions, type-2 diabetes, and their antiviral abilities. A study on 2-(adamantan-1-yl)-2-oxoethyl benzoates and pyridinecarboxylate derivatives revealed strong antioxidant activities and potential anti-inflammatory properties, suggesting their applicability in developing new therapeutic agents (Chidan Kumar et al., 2015). Moreover, adamantane-isothiourea hybrids have shown significant in vitro antimicrobial activity against pathogenic bacteria and fungi, alongside in vivo hypoglycemic activities, further emphasizing their potential in medicinal chemistry (Al-Wahaibi et al., 2017).
Materials Science and Polymer Chemistry
In materials science, the robust framework of adamantane and its derivatives contributes to the development of advanced materials with specific mechanical, optical, and electronic properties. For instance, the synthesis of novel adamantane-based ester derivatives showcases the utility of the adamantyl moiety as an efficient building block for designing materials with desired properties (Chidan Kumar et al., 2015).
Direcciones Futuras
Adamantane derivatives have diverse applications in various fields such as medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Therefore, future research could focus on developing new synthesis methods and exploring new applications for these compounds .
Mecanismo De Acción
Target of Action
It is known that adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials .
Mode of Action
The mode of action of Adamantanyl 4-benzylpiperazinyl ketone is not fully understood. The compound likely interacts with its targets to induce changes at the molecular level. For instance, adamantane derivatives are known for their high reactivity, which allows them to serve as starting materials for the synthesis of various functional adamantane derivatives .
Biochemical Pathways
Adamantane derivatives are known to influence a wide range of biochemical processes due to their unique structural, biological, and stimulus-responsive properties .
Pharmacokinetics
The molecular weight of the compound is 33849 , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
It is known that adamantane derivatives can be used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Propiedades
IUPAC Name |
1-adamantyl-(4-benzylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c25-21(22-13-18-10-19(14-22)12-20(11-18)15-22)24-8-6-23(7-9-24)16-17-4-2-1-3-5-17/h1-5,18-20H,6-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVHQZGXNWGHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B2932444.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2932446.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B2932447.png)
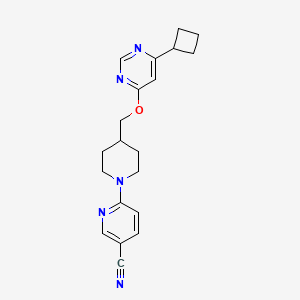
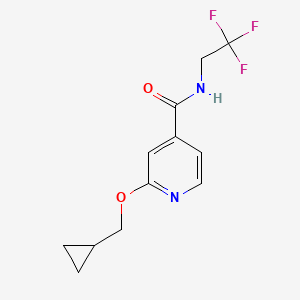
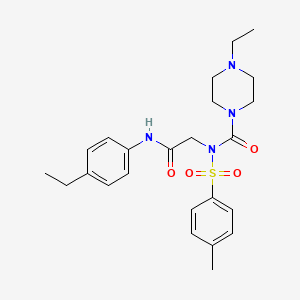
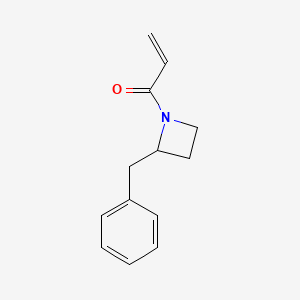
![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2932454.png)
![(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2932455.png)
